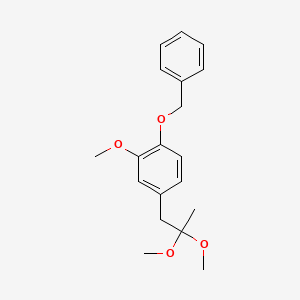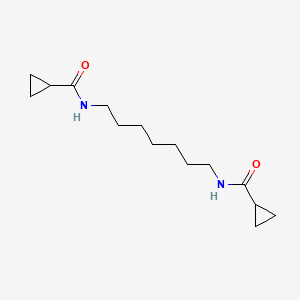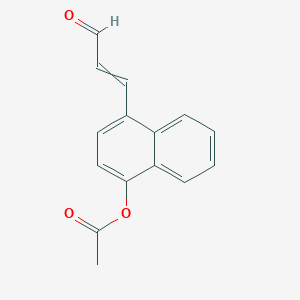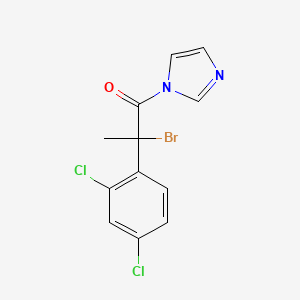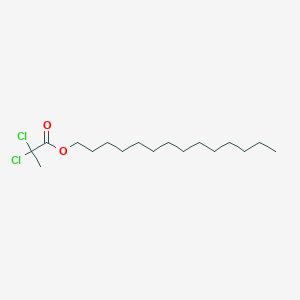![molecular formula C11H9ClN2O2 B14376593 5-[(3-Chlorophenyl)methylidene]-3-methylimidazolidine-2,4-dione CAS No. 88568-77-8](/img/structure/B14376593.png)
5-[(3-Chlorophenyl)methylidene]-3-methylimidazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(3-Chlorophenyl)methylidene]-3-methylimidazolidine-2,4-dione is a chemical compound that belongs to the class of imidazolidine-2,4-diones. This compound is characterized by the presence of a chlorophenyl group attached to a methylidene bridge, which is further connected to a methylimidazolidine-2,4-dione core. The compound’s unique structure imparts specific chemical and physical properties that make it of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-Chlorophenyl)methylidene]-3-methylimidazolidine-2,4-dione typically involves the condensation of 3-chlorobenzaldehyde with 3-methylimidazolidine-2,4-dione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the methylidene bridge. The reaction mixture is then heated to promote the condensation reaction, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The final product is typically purified using recrystallization or chromatography techniques to ensure high purity suitable for various applications.
化学反応の分析
Types of Reactions
5-[(3-Chlorophenyl)methylidene]-3-methylimidazolidine-2,4-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorophenyl oxides, while reduction can produce chlorophenyl alcohols. Substitution reactions can result in a variety of derivatives with different functional groups attached to the chlorophenyl ring.
科学的研究の応用
5-[(3-Chlorophenyl)methylidene]-3-methylimidazolidine-2,4-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-[(3-Chlorophenyl)methylidene]-3-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound’s chlorophenyl group can interact with cellular proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate the compound’s mechanism of action.
類似化合物との比較
Similar Compounds
- 5-(3-Chlorophenyl)-5-methylimidazolidine-2,4-dione
- N’-[(E)-(3-Chlorophenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Uniqueness
5-[(3-Chlorophenyl)methylidene]-3-methylimidazolidine-2,4-dione is unique due to its specific structural features, such as the presence of a chlorophenyl group and a methylidene bridge. These features impart distinct chemical and physical properties, making the compound valuable for various applications. Compared to similar compounds, it may exhibit different reactivity and biological activity, highlighting its potential for unique applications in scientific research and industry.
特性
CAS番号 |
88568-77-8 |
|---|---|
分子式 |
C11H9ClN2O2 |
分子量 |
236.65 g/mol |
IUPAC名 |
5-[(3-chlorophenyl)methylidene]-3-methylimidazolidine-2,4-dione |
InChI |
InChI=1S/C11H9ClN2O2/c1-14-10(15)9(13-11(14)16)6-7-3-2-4-8(12)5-7/h2-6H,1H3,(H,13,16) |
InChIキー |
SGRKUPLGZPAGQO-UHFFFAOYSA-N |
正規SMILES |
CN1C(=O)C(=CC2=CC(=CC=C2)Cl)NC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



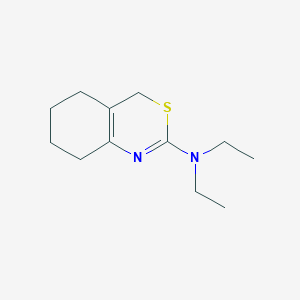
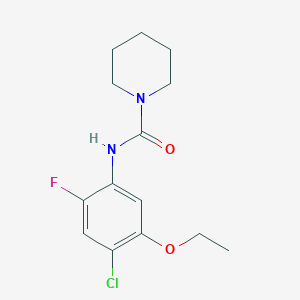

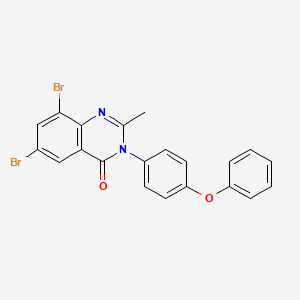
![(2E)-2-[hydroxy(phenyl)methylidene]-3-oxobutanimidoyl cyanide](/img/structure/B14376531.png)
![N-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(morpholin-4-yl)butanamide](/img/structure/B14376535.png)
